(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride
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Overview
Description
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound characterized by the presence of a fluorophenyl group attached to a methylbutanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The initial step involves a condensation reaction between 2-fluorobenzaldehyde and 3-methylbutan-1-amine in the presence of a suitable catalyst, such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use the compound to investigate its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride
- (1S)-1-(2-chlorophenyl)-3-methylbutan-1-amine hydrochloride
- (1S)-1-(2-bromophenyl)-3-methylbutan-1-amine hydrochloride
Uniqueness
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H17ClFN |
---|---|
Molecular Weight |
217.71 g/mol |
IUPAC Name |
(1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
NMYVSKKUJLBHFS-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC=CC=C1F)N.Cl |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1F)N.Cl |
Origin of Product |
United States |
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